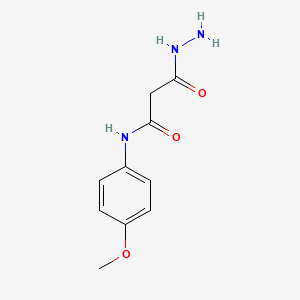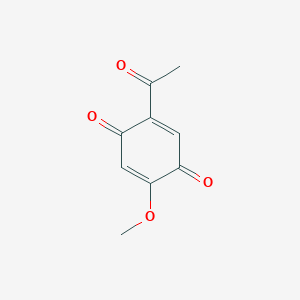
2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring an acetyl group at the second position and a methoxy group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione typically involves the acetylation of 5-methoxycyclohexa-2,5-diene-1,4-dione. This can be achieved through a Friedel-Crafts acylation reaction, where an acetyl chloride reacts with 5-methoxycyclohexa-2,5-diene-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy or acetyl groups.
Applications De Recherche Scientifique
2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to participate in redox reactions, which can modulate cellular oxidative stress and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: Known for its potential therapeutic applications, particularly in cancer treatment.
2-Methoxycyclohexa-2,5-diene-1,4-dione: Used in various chemical reactions and as a precursor in organic synthesis.
Uniqueness
2-Acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl and methoxy groups allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
74179-55-8 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
2-acetyl-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H8O4/c1-5(10)6-3-8(12)9(13-2)4-7(6)11/h3-4H,1-2H3 |
Clé InChI |
RIARCRSKJRYRIM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)C(=CC1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


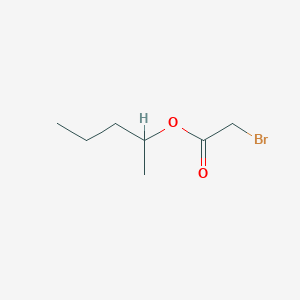
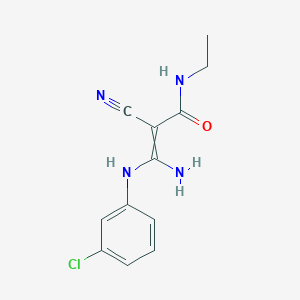
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
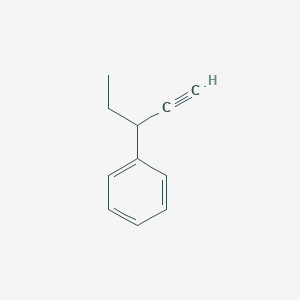
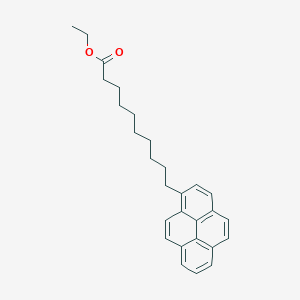
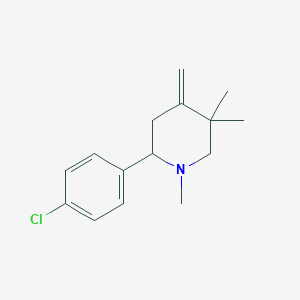
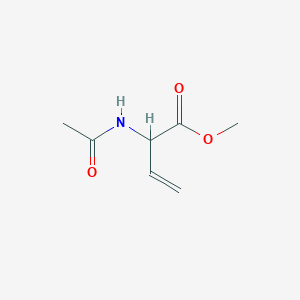
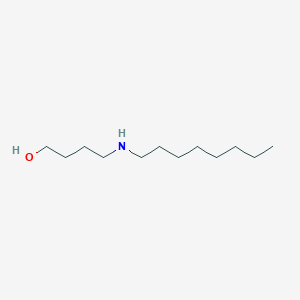
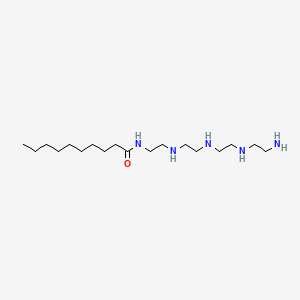
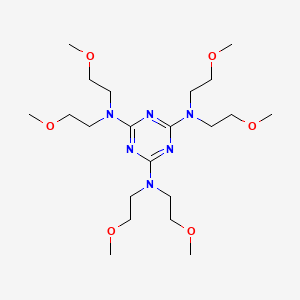
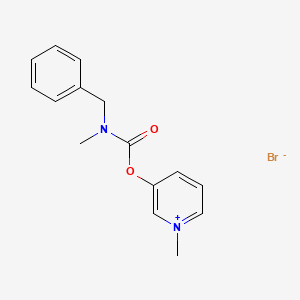
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
